Cas no 1539465-57-0 (1-(1,5-dimethyl-1H-pyrazol-3-yl)cyclobutane-1-carboxylic acid)

1-(1,5-dimethyl-1H-pyrazol-3-yl)cyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(1,5-dimethyl-1H-pyrazol-3-yl)cyclobutane-1-carboxylic acid
- EN300-1746200
- 1539465-57-0
-
- インチ: 1S/C10H14N2O2/c1-7-6-8(11-12(7)2)10(9(13)14)4-3-5-10/h6H,3-5H2,1-2H3,(H,13,14)
- InChIKey: AUUUJPKQDXPANV-UHFFFAOYSA-N
- ほほえんだ: OC(C1(C2C=C(C)N(C)N=2)CCC1)=O
計算された属性
- せいみつぶんしりょう: 194.105527694g/mol
- どういたいしつりょう: 194.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 251
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 55.1Ų
1-(1,5-dimethyl-1H-pyrazol-3-yl)cyclobutane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1746200-2.5g |
1-(1,5-dimethyl-1H-pyrazol-3-yl)cyclobutane-1-carboxylic acid |
1539465-57-0 | 2.5g |
$2576.0 | 2023-09-20 | ||
Enamine | EN300-1746200-0.5g |
1-(1,5-dimethyl-1H-pyrazol-3-yl)cyclobutane-1-carboxylic acid |
1539465-57-0 | 0.5g |
$1262.0 | 2023-09-20 | ||
Enamine | EN300-1746200-1.0g |
1-(1,5-dimethyl-1H-pyrazol-3-yl)cyclobutane-1-carboxylic acid |
1539465-57-0 | 1g |
$1315.0 | 2023-05-23 | ||
Enamine | EN300-1746200-10g |
1-(1,5-dimethyl-1H-pyrazol-3-yl)cyclobutane-1-carboxylic acid |
1539465-57-0 | 10g |
$5652.0 | 2023-09-20 | ||
Enamine | EN300-1746200-5g |
1-(1,5-dimethyl-1H-pyrazol-3-yl)cyclobutane-1-carboxylic acid |
1539465-57-0 | 5g |
$3812.0 | 2023-09-20 | ||
Enamine | EN300-1746200-1g |
1-(1,5-dimethyl-1H-pyrazol-3-yl)cyclobutane-1-carboxylic acid |
1539465-57-0 | 1g |
$1315.0 | 2023-09-20 | ||
Enamine | EN300-1746200-0.1g |
1-(1,5-dimethyl-1H-pyrazol-3-yl)cyclobutane-1-carboxylic acid |
1539465-57-0 | 0.1g |
$1157.0 | 2023-09-20 | ||
Enamine | EN300-1746200-5.0g |
1-(1,5-dimethyl-1H-pyrazol-3-yl)cyclobutane-1-carboxylic acid |
1539465-57-0 | 5g |
$3812.0 | 2023-05-23 | ||
Enamine | EN300-1746200-10.0g |
1-(1,5-dimethyl-1H-pyrazol-3-yl)cyclobutane-1-carboxylic acid |
1539465-57-0 | 10g |
$5652.0 | 2023-05-23 | ||
Enamine | EN300-1746200-0.25g |
1-(1,5-dimethyl-1H-pyrazol-3-yl)cyclobutane-1-carboxylic acid |
1539465-57-0 | 0.25g |
$1209.0 | 2023-09-20 |
1-(1,5-dimethyl-1H-pyrazol-3-yl)cyclobutane-1-carboxylic acid 関連文献
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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9. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
1-(1,5-dimethyl-1H-pyrazol-3-yl)cyclobutane-1-carboxylic acidに関する追加情報
Introduction to 1-(1,5-dimethyl-1H-pyrazol-3-yl)cyclobutane-1-carboxylic acid (CAS No. 1539465-57-0)
1-(1,5-dimethyl-1H-pyrazol-3-yl)cyclobutane-1-carboxylic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural and functional properties. This compound, identified by the CAS number 1539465-57-0, belongs to a class of heterocyclic derivatives that exhibit promising biological activities. The presence of both cyclobutane and pyrazole moieties in its molecular framework imparts distinct chemical and pharmacological characteristics, making it a valuable scaffold for drug discovery and development.
The structural motif of 1-(1,5-dimethyl-1H-pyrazol-3-yl)cyclobutane-1-carboxylic acid consists of a cyclobutane ring substituted with a 1,5-dimethyl-1H-pyrazol-3-yl group. This arrangement not only enhances the compound's solubility and metabolic stability but also provides multiple sites for functionalization, enabling the design of derivative compounds with tailored biological activities. The pyrazole ring, in particular, is well-known for its role as a pharmacophore in various therapeutic agents, including antiviral, anti-inflammatory, and anticancer drugs.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of this compound as a lead candidate for further pharmacological investigation. Studies have demonstrated that the 1-(1,5-dimethyl-1H-pyrazol-3-yl)cyclobutane-1-carboxylic acid scaffold can interact with biological targets such as enzymes and receptors with high affinity. This has opened up new avenues for developing novel therapeutic agents targeting diseases with unmet medical needs.
In the context of drug discovery, the synthesis of 1-(1,5-dimethyl-1H-pyrazol-3-yl)cyclobutane-1-carboxylic acid has been optimized using state-of-the-art synthetic methodologies. The reaction pathways employed involve multi-step organic transformations that ensure high yield and purity. These synthetic strategies have been refined to minimize side reactions and maximize the efficiency of producing this compound on an industrial scale.
The biological activity of 1-(1,5-dimethyl-1H-pyrazol-3-yl)cyclobutane-1-carboxylic acid has been evaluated in various in vitro and in vivo models. Preliminary results suggest that this compound exhibits inhibitory effects on certain enzymes implicated in inflammatory pathways. Furthermore, its structural analogs have shown potential in preclinical studies as candidates for treating chronic inflammatory disorders. These findings underscore the significance of this compound as a building block for developing next-generation therapeutics.
The pharmacokinetic properties of 1-(1,5-dimethyl-1H-pyrazol-3-yl)cyclobutane-1-carboxylic acid have also been studied to assess its suitability for clinical applications. Pharmacokinetic profiling indicates that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. This makes it a promising candidate for further development into a drug candidate with potential therapeutic benefits.
Future research directions include exploring the structure/activity relationships (SAR) of derivatives based on the (cyclobutane carboxylic acid) moiety to optimize biological activity and pharmacokinetic profiles. Additionally, investigating the mechanism of action of this compound will provide insights into its therapeutic potential and guide the development of more effective derivatives.
The integration of machine learning and artificial intelligence tools into drug discovery has accelerated the identification of novel compounds like (cyclobutane carboxylic acid) derivatives. These computational methods have enabled rapid screening of large chemical libraries and prediction of biological activities, thereby expediting the drug development process.
The versatility of (cyclobutane carboxylic acid) derivatives makes them valuable tools for medicinal chemists seeking to develop innovative therapeutics. Their unique structural features offer multiple opportunities for designing compounds with enhanced efficacy and reduced toxicity compared to existing drugs.
In conclusion,(cyclobutane carboxylic acid) derivatives represent a promising class of compounds with significant potential in pharmaceutical applications. The continued exploration of their biological activities and synthetic modifications will contribute to the development of novel therapeutic agents addressing critical unmet medical needs.
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